N,N-Diethylbenzamide
CAS No.: 1696-17-9
Cat. No.: VC0541152
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1696-17-9 |
---|---|
Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
IUPAC Name | N,N-diethylbenzamide |
Standard InChI | InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Standard InChI Key | JLNGEXDJAQASHD-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1=CC=CC=C1 |
Canonical SMILES | CCN(CC)C(=O)C1=CC=CC=C1 |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
N,N-Diethylbenzamide is a clear liquid at room temperature, with a molecular weight of 177.24 g/mol and a density of 1.029 g/cm³ . Its melting point ranges between 38–40°C, while the boiling point is observed at 146–150°C under reduced pressure (15 mm Hg) . The compound’s refractive index falls between 1.5240 and 1.5280, and it demonstrates limited solubility in polar solvents such as chloroform and ethyl acetate . Spectroscopic analyses, including and NMR, confirm its structural integrity, with characteristic peaks for the aromatic ring and diethylamide groups .
Table 1: Key Physicochemical Properties of N,N-Diethylbenzamide
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 177.24 g/mol | |
Melting Point | 38–40°C | |
Boiling Point | 146–150°C (15 mm Hg) | |
Density | 1.029 g/cm³ | |
Refractive Index | 1.5240–1.5280 | |
Flash Point | >100°C |
Synthesis and Mechanistic Insights
The Mitsunobu reaction has emerged as a pivotal method for DEB synthesis. A 2014 study demonstrated the coupling of benzoic acid derivatives with diethylamine using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in toluene . This protocol achieved yields of 26–67% for ortho-, meta-, and para-substituted DEB analogs, with electron-donating groups (e.g., methoxy) enhancing reactivity . Notably, the reaction proceeds via a non-classical mechanism involving an acyloxyphosphonium ion intermediate, bypassing traditional acylation pathways .
Applications in Insect Repellency
DEB’s primary application lies in its role as a mosquito repellent. In comparative studies, a 12% DEB cream (Advanced Odomos) provided 100% protection against Anopheles stephensi for 11 hours and 6 hours against Aedes aegypti at doses of 10–12 mg/cm² . Field trials confirmed its equivalence to DEET () in repelling malaria and dengue vectors, with no significant difference in efficacy () .
Table 2: Efficacy of DEB vs. DEET Against Mosquito Vectors
Parameter | DEB (12%) | DEET (12%) | Source |
---|---|---|---|
Anopheles Protection | 11 hours | 10 hours | |
Aedes Protection | 6 hours | 5.5 hours | |
LC₅₀ (4-h exposure, mice) | >2.5 g/m³ | 1.37 g/m³ |
Recent Advances and Polymorphism Studies
Crystallographic analyses identified three polymorphic forms of DEB, with Form II () exhibiting superior thermal stability up to 150°C . These structural variations influence solubility and formulation stability, critical for long-lasting repellent creams .
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